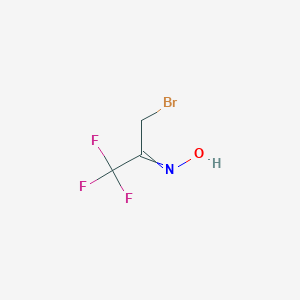

3-Bromo-1,1,1-trifluoroacetone oxime

Description

Synthesis of the Precursor: 3-Bromo-1,1,1-trifluoroacetone (B149082)

The primary method for synthesizing 3-bromo-1,1,1-trifluoroacetone involves the bromination of 1,1,1-trifluoroacetone. This reaction selectively introduces a bromine atom at the alpha-carbon position to the carbonyl group.

A common laboratory-scale synthesis involves the reaction of 1,1,1-trifluoroacetone with bromine in the presence of sulfuric acid. The reaction is typically carried out at ambient temperature over a period of a few hours to ensure complete conversion.

Reaction Scheme:

CF₃C(O)CH₃ + Br₂ → CF₃C(O)CH₂Br + HBr

Detailed Research Findings:

The synthesis of 3-bromo-1,1,1-trifluoroacetone can be achieved by reacting 1,1,1-trifluoroacetone with bromine in a sulfuric acid medium. The reaction proceeds at room temperature and is generally complete within two hours. This method provides a direct route to the desired α-brominated ketone.

Table 1: Synthetic Protocol for 3-Bromo-1,1,1-trifluoroacetone

| Parameter | Value |

| Starting Material | 1,1,1-Trifluoroacetone |

| Reagent | Bromine (Br₂) |

| Solvent/Medium | Sulfuric Acid (H₂SO₄) |

| Reaction Temperature | Ambient |

| Reaction Time | 2 hours |

Synthesis of 3-Bromo-1,1,1-trifluoroacetone Oxime

The conversion of 3-bromo-1,1,1-trifluoroacetone to its corresponding oxime is achieved through a condensation reaction with hydroxylamine. This is a standard method for the formation of oximes from ketones. wikipedia.org The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a weak base to neutralize the liberated HCl. byjus.comresearchgate.net

Reaction Scheme:

CF₃C(O)CH₂Br + NH₂OH·HCl → CF₃C(NOH)CH₂Br + H₂O + HCl

Detailed Research Findings:

The synthesis of this compound involves the reaction of 3-bromo-1,1,1-trifluoroacetone with hydroxylamine hydrochloride. A base, such as sodium carbonate or pyridine, is added to the reaction mixture to liberate the free hydroxylamine. sciencemadness.orgorgsyn.org The reaction is commonly performed in a protic solvent like ethanol or methanol and may require heating to proceed to completion. orgsyn.orggoogle.com

Table 2: Synthetic Protocol for this compound

| Parameter | Value |

| Starting Material | 3-Bromo-1,1,1-trifluoroacetone |

| Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) |

| Base | Sodium Carbonate (Na₂CO₃) or Pyridine |

| Solvent | Ethanol or Methanol |

| Reaction Temperature | Room Temperature to Reflux |

Structure

2D Structure

Properties

IUPAC Name |

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAMTJKIIPLJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382012 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117341-57-8 | |

| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Purification and Isolation Protocols for 3 Bromo 1,1,1 Trifluoroacetone Oxime

Work-up Procedure

The initial work-up of the reaction mixture aims to separate the crude oxime from inorganic salts and other water-soluble impurities. This is generally achieved through a liquid-liquid extraction process.

After the reaction is complete, the mixture is often diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. orgsyn.orgorientjchem.org The organic layers are then combined for further washing.

Washing and Drying

The combined organic extracts are typically washed sequentially with an acidic solution (e.g., dilute HCl) to remove any unreacted basic compounds, followed by a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to reduce the water content in the organic phase. orgsyn.orgorgsyn.org The washed organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. orgsyn.orgorientjchem.org

Solvent Removal and Final Purification

After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-bromo-1,1,1-trifluoroacetone oxime. orgsyn.org

Further purification can be achieved through one of the following methods:

Recrystallization: If the oxime is a solid at room temperature, it can be purified by recrystallization from a suitable solvent or solvent mixture. sciencemadness.orgorgsyn.org This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.

Column Chromatography: For liquid or oily oximes, or for separating closely related impurities, silica gel column chromatography is a common purification technique. orientjchem.org A suitable eluent system is chosen to effectively separate the desired oxime from any byproducts.

Distillation: If the oxime is a thermally stable liquid, it can be purified by distillation under reduced pressure. sciencemadness.org

The purity of the final product is typically assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 3: General Purification Protocol for Oximes

| Step | Procedure | Purpose |

| 1. Extraction | Dilute reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). | To separate the product from water-soluble impurities. |

| 2. Washing | Wash the organic layer with dilute acid, dilute base, and brine. | To remove acidic and basic impurities and residual water. |

| 3. Drying | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). | To remove dissolved water from the organic solvent. |

| 4. Solvent Removal | Evaporate the solvent under reduced pressure. | To obtain the crude product. |

| 5. Final Purification | Recrystallization, column chromatography, or distillation. | To obtain the pure this compound. |

Reactivity and Mechanistic Pathways of 3 Bromo 1,1,1 Trifluoroacetone Oxime

Nucleophilic Reactions Involving the Oxime Functionality

The oxime functionality in 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime presents a site for various nucleophilic attacks. The lone pair of electrons on the nitrogen atom and the polar N-O bond are key to its reactivity.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Pyrimidinones)

While direct experimental evidence for the reaction of 3-Bromo-1,1,1-trifluoroacetone oxime with pyrimidinones is not extensively documented in the reviewed literature, the general reactivity of α-halo ketones and oximes suggests a plausible reaction pathway. Pyrimidinones, possessing nucleophilic nitrogen atoms, are expected to react with the electrophilic centers of the oxime. The reaction would likely be initiated by the nucleophilic attack of a ring nitrogen of the pyrimidinone on the carbon bearing the bromine atom, leading to an intermediate that can undergo further transformations.

Formation of C-5 Alkylated Pyrimidinones

Following the initial nucleophilic attack, a subsequent intramolecular rearrangement or elimination could potentially lead to the formation of a C-5 alkylated pyrimidinone. This type of reaction, while not specifically documented for this compound, is a known transformation for related α-substituted carbonyl compounds. The proposed mechanism would involve the formation of a covalent bond between the C-5 position of the pyrimidinone ring and the carbon skeleton of the oxime.

Transformations Mediated by the Halogen and Trifluoromethyl Groups

The presence of a bromine atom and a trifluoromethyl group significantly influences the reactivity of the molecule, providing pathways for various substitution and transformation reactions.

Substitution Reactions at the Brominated Carbon Center

The carbon atom attached to the bromine is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group and the bromine atom itself. This makes it susceptible to nucleophilic substitution reactions. A notable example is the Perkow-type reaction observed when this compound reacts with triethylphosphite. In this reaction, the phosphite attacks the brominated carbon, leading to the formation of a vinyl phosphate after rearrangement.

Table 1: Perkow-type Reaction of this compound

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Triethylphosphite | Vinyl phosphate |

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which has a profound impact on the reactivity of the entire molecule. Its presence enhances the electrophilicity of the adjacent carbonyl carbon (in the parent ketone) and the carbon-bromine bond. While the C-F bonds themselves are generally inert to nucleophilic attack under normal conditions, the CF3 group's electronic influence is crucial in activating other parts of the molecule for reactions. This group stabilizes anionic intermediates that may form during nucleophilic reactions, thereby facilitating such transformations.

Cascade and Annulation Reactions Initiated by this compound

Cascade and annulation reactions represent efficient methods for the construction of complex cyclic molecules from simpler precursors in a single operation. Although specific examples of cascade or annulation reactions initiated directly by this compound are not well-documented in the surveyed literature, its bifunctional nature—possessing both an electrophilic center at the brominated carbon and a nucleophilic/reactive oxime group—suggests its potential as a substrate in such transformations.

Theoretically, a reaction could be initiated by a nucleophilic attack on the brominated carbon, followed by an intramolecular cyclization involving the oxime nitrogen or oxygen, leading to the formation of a heterocyclic ring system. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions and the nature of the reacting partner.

Mechanistic Investigations of Oxime-Initiated Transformations

The reactivity of this compound is characterized by its susceptibility to undergo transformations that lead to the formation of highly reactive intermediates. These transformations are of significant interest in synthetic organic chemistry due to the versatile nature of the intermediates and their subsequent reactions. Mechanistic investigations have focused on understanding the pathways through which this α-halo oxime generates these transient species and how they can be trapped to form stable products.

In-situ Generation and Reactivity of Nitrosoalkenes from α-Halo Oximes

The in-situ generation of nitrosoalkenes from α-halo oximes is a key transformation that unlocks a variety of synthetic possibilities. In the case of this compound, treatment with a suitable base or nucleophile can induce the elimination of hydrogen bromide, leading to the formation of the transient intermediate, 1,1,1-trifluoro-2-nitroso-prop-1-ene.

A notable example of this reactivity is the reaction of this compound with triethylphosphite. This reaction proceeds via a Perkow-type mechanism, which is a classic transformation involving the reaction of α-halo carbonyl compounds with phosphites. In this specific case, the oxime functionality participates in a similar fashion. The reaction is proposed to initiate with the nucleophilic attack of the phosphite on the carbon bearing the bromine atom, or potentially the bromine atom itself. This is followed by a rearrangement and elimination of ethyl bromide to yield [N-hydroxy-N-(1-trifluoromethyl-ethenyl)]amido diethylphosphate. The formation of this product is strong evidence for the in-situ generation of a nitrosoalkene-like intermediate which is then trapped by the phosphite.

The general reactivity of nitrosoalkenes generated from α-halo oximes includes participation in various cycloaddition and conjugate addition reactions. These transient species are powerful dienophiles and electrophiles, readily reacting with a wide range of nucleophiles and dienes. While specific studies on the trapping of 1,1,1-trifluoro-2-nitroso-prop-1-ene with other reagents are not extensively detailed in the provided search results, the reactivity pattern of analogous nitrosoalkenes suggests its potential to undergo similar transformations.

| Reactant 1 | Reactant 2 | Proposed Intermediate | Product | Reaction Type |

| This compound | Triethylphosphite | 1,1,1-trifluoro-2-nitroso-prop-1-ene | [N-hydroxy-N-(1-trifluoromethyl-ethenyl)]amido diethylphosphate | Perkow-type reaction |

Applications of 3 Bromo 1,1,1 Trifluoroacetone Oxime in Advanced Organic Synthesis

Construction of Trifluoromethylated Heterocyclic Scaffolds

The presence of the trifluoromethyl group (CF3) in heterocyclic compounds can significantly enhance their chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime serves as a key precursor for introducing this important functional group into a variety of heterocyclic systems. The reactivity of the oxime and the bromo-substituent facilitates cyclization reactions to form diverse ring structures.

7-Deazaguanine (B613801) and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to guanine, a fundamental component of DNA and RNA. researchgate.netnih.gov This similarity allows them to act as potential inhibitors of enzymes involved in nucleotide metabolism. researchgate.net The synthesis of novel 7-deazaguanine analogues often involves the construction of the pyrrolo[2,3-d]pyrimidine core.

In one synthetic approach, 3-bromo-1,1,1-trifluoroacetone oxime can be envisioned as a key building block. While specific literature detailing the direct use of this compound for 7-deazaguanine synthesis is not prevalent in the provided search results, the analogous reactivity of bromo-trifluoroacetone with aminopyrimidines suggests a viable pathway. For instance, the reaction of 2-substituted-6-amino-4(3H)-pyrimidinones with bromotrifluoroacetone has been shown to yield furo[2,3-d]pyrimidines. researchgate.net A similar reaction manifold with the corresponding oxime could potentially lead to the formation of N-oxide intermediates, which could then be further elaborated to the desired 7-deazaguanine scaffold.

The general strategy would likely involve the reaction of a suitably substituted aminopyrimidine with this compound. The initial step would be an alkylation of the amino group by the bromomethyl ketone functionality of the oxime. Subsequent intramolecular cyclization, potentially involving the oxime nitrogen, would lead to the formation of the pyrrole (B145914) ring fused to the pyrimidine (B1678525) core. Further functional group manipulations would then yield the target 7-deazaguanine derivatives. The trifluoromethyl group at the 7-position of the deazaguanine core, introduced from the oxime reagent, would be a key structural feature of the resulting molecules.

| Reactant 1 | Reactant 2 | Potential Product | Significance |

| Substituted 2,4-diaminopyrimidine | This compound | 7-Trifluoromethyl-7-deazaguanine derivative | Potential enzyme inhibitors researchgate.net |

| 6-Amino-4(3H)-pyrimidinone derivative | This compound | Intermediate for 7-deazaguanine synthesis | Versatile synthetic intermediate |

The utility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. The oxime functionality can participate in cyclization reactions in several ways, acting as a nucleophile or an electrophile after activation. numberanalytics.com For example, it can react with various dinucleophiles to form five- or six-membered rings.

One common application is in the synthesis of trifluoromethyl-substituted pyrazoles and isoxazoles. The reaction of this compound with hydrazines can lead to the formation of trifluoromethylated pyrazoles, which are important scaffolds in medicinal and agrochemical chemistry. Similarly, reaction with suitable reagents can facilitate the construction of isoxazole (B147169) rings.

The general reaction schemes often involve the initial formation of an intermediate by reaction at the bromomethyl group, followed by an intramolecular cyclization involving the oxime. The specific reaction conditions and the nature of the other reactants determine the final heterocyclic product.

| Reactant | Product Heterocycle | Potential Application |

| Hydrazine derivatives | Trifluoromethyl-substituted pyrazoles | Pharmaceuticals, Agrochemicals |

| 1,3-Dicarbonyl compounds | Trifluoromethyl-substituted pyridines | Materials Science, Ligand Synthesis |

| Enamines/Enolates | Trifluoromethyl-substituted pyrroles | Organic Synthesis Building Blocks |

Introduction of the Trifluoroethyl Moiety into Complex Molecular Architectures

The introduction of a trifluoroethyl group into organic molecules is a valuable strategy for modifying their physicochemical and biological properties. This compound can serve as a precursor to reagents that deliver the trifluoroethyl moiety. While the oxime itself is not a direct source of a trifluoroethyl group, it can be chemically transformed into intermediates that are.

For instance, reduction of the oxime functionality to an amine, followed by further chemical modifications, can lead to the formation of building blocks containing the 1,1,1-trifluoro-2-aminoethyl unit. This synthon can then be incorporated into larger, more complex molecules through standard organic transformations such as amide bond formation or alkylation reactions. This indirect approach allows for the strategic placement of the trifluoroethyl group within a target molecule.

Regioselective and Stereoselective Synthetic Methodologies

The development of regioselective and stereoselective reactions is a cornerstone of modern organic synthesis, enabling the precise construction of complex three-dimensional structures. The bifunctional nature of this compound, with its distinct reactive sites, allows for its participation in such selective transformations.

The presence of both an electrophilic bromomethyl carbon and a nucleophilic/electrophilic oxime group allows for controlled reactions. For example, in reactions with unsymmetrical dinucleophiles, the initial reaction can be directed to one of the electrophilic sites of the oxime derivative, leading to a specific regioisomer. The stereochemistry of the oxime (E/Z isomerism) can also influence the stereochemical outcome of subsequent reactions, although this aspect is less explored in the provided search results. The principles of regioselectivity and stereoselectivity are crucial in determining the outcome of chemical reactions.

Role as a Building Block in Medicinal Chemistry and Agrochemical Research

The trifluoromethyl group is a highly sought-after substituent in the design of new pharmaceuticals and agrochemicals. nih.gov Its incorporation can lead to enhanced efficacy, improved metabolic stability, and better bioavailability. This compound, as a readily available source of a trifluoromethylated three-carbon unit, is a valuable building block in these fields. guidechem.com

In medicinal chemistry, this compound can be used to synthesize novel heterocyclic compounds that are then screened for biological activity against various diseases. The trifluoromethyl group can play a crucial role in the binding of these molecules to their biological targets.

Similarly, in agrochemical research, the introduction of a trifluoromethyl group can lead to the development of new herbicides, insecticides, and fungicides with improved properties. The unique electronic properties of the CF3 group can influence the mode of action and selectivity of these compounds. The versatility of this compound allows for the creation of a wide range of trifluoromethylated molecules for biological evaluation. guidechem.com

| Field | Application of this compound | Desired Outcome |

| Medicinal Chemistry | Synthesis of trifluoromethylated drug candidates | Enhanced biological activity and metabolic stability |

| Agrochemical Research | Development of new trifluoromethylated pesticides | Improved efficacy, selectivity, and environmental profile |

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1,1,1 Trifluoroacetone Oxime Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime, the presence of protons (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei allows for a multi-faceted analysis of its structure.

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In 3-Bromo-1,1,1-trifluoroacetone oxime, two key proton signals are expected: one for the hydroxyl group (-OH) of the oxime and another for the methylene (B1212753) group (-CH₂Br).

The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The methylene protons adjacent to the bromine atom are expected to resonate in a region characteristic of protons alpha to an electronegative atom. The presence of the trifluoromethyl group and the oxime functionality will also influence the chemical shift of these protons.

-OH Proton: The chemical shift of the oxime hydroxyl proton is anticipated to be in the range of δ 8-12 ppm, often appearing as a broad signal.

-CH₂Br Protons: The methylene protons are expected to give rise to a singlet in the region of δ 3.5-4.5 ppm. The electron-withdrawing effects of the adjacent bromine atom and the C=N bond cause a downfield shift.

It is important to note that oximes can exist as E and Z isomers, which could potentially lead to two distinct sets of signals in the ¹H NMR spectrum if both isomers are present in solution. The relative integration of these signals would correspond to the isomeric ratio.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8-12 | br s | 1H | N-OH |

| ~3.5-4.5 | s | 2H | -CH₂Br |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct carbon signals are expected.

C=N Carbon: The carbon atom of the oxime group is expected to resonate significantly downfield, typically in the range of δ 145-160 ppm, due to its sp² hybridization and proximity to the electronegative nitrogen and trifluoromethyl group.

-CH₂Br Carbon: The methylene carbon atom, being attached to an electronegative bromine atom, will appear in the range of δ 25-40 ppm.

-CF₃ Carbon: The trifluoromethyl carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms (¹JC-F). This signal is typically found in the range of δ 115-125 ppm.

A 13C NMR spectrum for what is identified as this compound is available in the PubChem database. chemicalbook.com

Table 2: Experimental ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 149.8 | s | C=N |

| 119.5 | q, ¹JC-F ≈ 280 Hz | -CF₃ |

| 29.3 | s | -CH₂Br |

| Data sourced from PubChem CID 5940780. chemicalbook.com |

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single signal.

The chemical shift of the -CF₃ group in trifluoromethyl oximes is sensitive to the stereochemistry of the C=N bond. It has been reported that for aryl(trifluoromethyl)diazirine precursor oximes, the ¹⁹F NMR chemical shifts for Z-isomers range from δ -62.9 to -61.8 ppm, while their E counterparts show shifts between δ -67.2 and -66.2 ppm. This suggests that ¹⁹F NMR can be a powerful tool for assigning the stereochemistry of this compound isomers. The signal will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum.

Table 3: Expected ¹⁹F NMR Data for this compound

| Isomer | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| E-isomer | ~ -66 to -68 | s | -CF₃ |

| Z-isomer | ~ -61 to -63 | s | -CF₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₃H₃BrF₃NO), the calculated molecular weight is approximately 205.96 g/mol . nih.gov

The mass spectrum is expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for oximes include the loss of small neutral molecules such as H₂O, OH, and NO. For this compound, fragmentation may also involve the cleavage of the C-C and C-Br bonds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 205/207 | [M]⁺ (C₃H₃⁷⁹/⁸¹BrF₃NO)⁺ |

| 188/190 | [M - OH]⁺ |

| 175/177 | [M - NO]⁺ |

| 126 | [M - Br]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and C-F bonds.

O-H Stretch: A broad absorption band in the region of 3100-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.

C=N Stretch: The carbon-nitrogen double bond of the oxime will typically show a medium to weak absorption band in the region of 1620-1690 cm⁻¹.

C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.

N-O Stretch: A medium intensity band around 930-960 cm⁻¹ can be attributed to the N-O stretch.

C-Br Stretch: A weaker absorption is expected in the lower frequency region, typically around 500-600 cm⁻¹, for the C-Br stretching vibration.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3600 | Broad, Medium | O-H stretch |

| 1620-1690 | Medium to Weak | C=N stretch |

| 1100-1300 | Strong | C-F stretch |

| 930-960 | Medium | N-O stretch |

| 500-600 | Weak | C-Br stretch |

X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable)

X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions in the solid state. As of the current literature survey, a crystal structure for this compound has not been reported.

However, studies on other oximes have revealed common structural motifs. In the solid state, oximes frequently form hydrogen-bonded dimers or catemers (chains) through the interaction of the hydroxyl group of one molecule with the nitrogen atom of a neighboring molecule. The presence of the bulky and electronegative trifluoromethyl group, as well as the bromine atom, would likely influence the crystal packing of this compound. Computational studies could also provide theoretical insights into the preferred conformation and potential intermolecular interactions of this molecule in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)

Chromatographic methods are indispensable for ensuring the chemical integrity of this compound. These techniques are not only pivotal for determining the purity of the final product but also for monitoring the progress of its synthesis and isolating specific isomers.

Gas Chromatography (GC) is a frequently utilized method for the analysis of volatile compounds like this compound and its precursors. Coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and structural elucidation. For instance, the analysis of related acetophenone (B1666503) oximes and their metabolites has been successfully achieved using gas-liquid chromatography (GLC). In such cases, derivatization, such as silylation with reagents like N,O-bis(trimethylsilyl)-acetamide, can be employed to enhance the thermal stability and chromatographic behavior of the analytes. nih.gov However, it is noteworthy that some fluoroalkyl-containing oximes may undergo partial thermal decomposition under GC-MS conditions, which necessitates careful optimization of the analytical parameters. researchgate.net

A typical application of GC is in assessing the purity of the starting material, 3-Bromo-1,1,1-trifluoroacetone. Commercial specifications for this precursor often stipulate a minimum purity of 96-98%, as determined by GC. While specific column and temperature programs are often proprietary, the principle relies on the differential partitioning of the compound and any impurities between a stationary phase and a carrier gas. For halogenated compounds, a halogen-specific detector (XSD) can offer enhanced selectivity and sensitivity, minimizing interferences from non-halogenated matrix components. nih.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly valuable for the analysis of less volatile derivatives and for the separation of geometric isomers (E/Z isomers), which is a common feature of oximes. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common mode for the separation of fluorinated organic compounds.

The separation of geometric isomers of various organic molecules is a well-documented application of HPLC. unirioja.esijstr.org For fluorinated compounds, specialized stationary phases, such as those with fluorinated alkyl chains, can offer unique selectivity and enhanced retention compared to traditional C18 columns. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving optimal separation.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles of reversed-phase chromatography for fluorinated and halogenated compounds would apply. The development of a successful HPLC method would involve the careful selection of the column, mobile phase composition, and detector wavelength (for UV-Vis detection) to ensure adequate resolution of the main compound from any impurities or isomers.

Below are illustrative tables detailing hypothetical chromatographic conditions that could be applied to the analysis of this compound, based on established methods for similar compounds.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Purity Assessment

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Split (e.g., 50:1) |

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Isomer Separation and Purity Analysis

| Parameter | Value |

| Column | Reversed-Phase C18 or Fluorinated Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at a suitable wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

Computational Chemistry Studies of 3 Bromo 1,1,1 Trifluoroacetone Oxime Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has become a staple in computational organic chemistry for predicting molecular geometries, vibrational frequencies, and a host of other properties. numberanalytics.com For 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime, DFT calculations would be instrumental in understanding its fundamental electronic properties and predicting its reactivity.

The process would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within the molecule and highlight electron-rich and electron-deficient regions. biointerfaceresearch.com These maps are invaluable for predicting how the molecule will interact with other reagents, particularly in electrophilic and nucleophilic attacks. For instance, in 3-Bromo-1,1,1-trifluoroacetone oxime, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxime group, indicating their nucleophilic character, and positive potential around the hydrogen atom of the hydroxyl group.

Reactivity indices, such as the Fukui function and dual descriptor, can also be derived from DFT calculations to provide more quantitative predictions of reactivity. numberanalytics.commdpi.com These indices help to identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. In the case of halogenated compounds, DFT has been successfully used to study the feasibility of atom transfer reactions, which would be relevant to the bromine atom in this compound. rsc.org

Below is an illustrative table of the types of data that would be generated from DFT calculations on this compound.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |

| Mulliken Atomic Charges | C(1): +0.4, C(2): -0.1, C(3): +0.6, N: -0.3, O: -0.5, Br: -0.2 | Indicates the partial charge on each atom, predicting sites for nucleophilic/electrophilic attack. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available in the cited literature.

Molecular Dynamics Simulations of Reaction Pathways and Transition States

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. youtube.com By numerically solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior over time. numberanalytics.com In the context of this compound, MD simulations would be particularly useful for exploring its reaction dynamics, including the identification of reaction pathways and the characterization of transition states.

MD simulations can be employed to model the interaction of this compound with other reactants and solvent molecules, offering a more realistic picture of a chemical reaction than static calculations. numberanalytics.com This is especially important for understanding the role of the solvent, which can significantly influence reaction rates and mechanisms.

A key application of MD in studying reactivity is in the exploration of the potential energy surface of a reaction. By simulating the trajectory of a reaction, it is possible to identify the minimum energy path from reactants to products. numberanalytics.com Along this path, the transition state—the highest energy point—can be located. acs.org Characterizing the structure and energy of the transition state is crucial for understanding the reaction's kinetics, as the activation energy barrier determines the reaction rate.

For complex reactions, MD simulations can reveal dynamic effects that are not captured by static models. For example, a reaction may proceed through multiple, competing pathways, and MD can help to elucidate the factors that favor one pathway over another. researchgate.net In some cases, reactive MD simulations, which use force fields that can describe bond formation and breaking, can be used to automatically discover reaction pathways and estimate rate constants. acs.orgnih.gov

The following table illustrates the kind of data that could be obtained from MD simulations of a hypothetical reaction involving this compound.

| Parameter | Hypothetical Simulation Result | Insight Provided |

| Activation Energy (Ea) | 25 kcal/mol | Determines the reaction rate. |

| Transition State Geometry | C-Br bond length: 2.5 Å, C-Nu bond length: 2.2 Å (for a hypothetical nucleophilic substitution) | Provides a snapshot of the highest energy point on the reaction pathway. |

| Solvation Free Energy | -10 kcal/mol | Quantifies the stabilizing effect of the solvent on the molecule. |

| Reaction Coordinate Trajectory | Visualization of atomic positions over time | Shows the dynamic evolution of the reaction from reactants to products. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific MD simulation studies on this compound are not available in the cited literature.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Many chemical reactions can yield multiple products, and predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the products) is a central challenge in organic synthesis. Computational chemistry provides powerful tools to address this challenge. rsc.org For transformations involving this compound, computational methods could predict the likely outcomes of reactions.

The prediction of regioselectivity often relies on the analysis of the molecule's electronic structure, as determined by methods like DFT. By examining reactivity indices such as Fukui functions or the distribution of frontier molecular orbitals, chemists can predict which sites on the molecule are most likely to react. numberanalytics.com For example, in an electrophilic addition to the C=N bond of the oxime, calculations could determine whether the electrophile would preferentially attack the carbon or the nitrogen atom.

Stereoselectivity is often determined by the relative energies of the transition states leading to different stereoisomeric products. By calculating the energies of these transition states using quantum mechanical methods, it is possible to predict which product will be formed in excess. nih.gov For instance, if a reaction involving this compound could produce either an (E)- or a (Z)-isomer, the relative activation energies for the formation of each would determine the stereochemical outcome. DFT has been successfully used to investigate the origin of stereoselectivity in the hydrogenation of other oximes. nih.gov

In recent years, machine learning models have also emerged as valuable tools for predicting the outcomes of chemical reactions, including their regioselectivity. mit.eduresearchgate.netrsc.org These models are trained on large datasets of known reactions and can learn to recognize the patterns that govern reactivity. While requiring significant amounts of data for training, such approaches could, in principle, be applied to predict the reactivity of this compound in various transformations.

An illustrative data table for the computational prediction of selectivity in a hypothetical reaction is provided below.

| Reaction Type | Predicted Outcome | Computational Basis for Prediction |

| Electrophilic Addition to C=N | Major product: Addition to the Nitrogen atom | Lower activation energy for the transition state leading to N-addition, based on DFT calculations. |

| Nucleophilic Substitution at C-Br | Favorable | Analysis of the LUMO, indicating a low-energy orbital localized on the C-Br bond, susceptible to nucleophilic attack. |

| Formation of a Chiral Center | Predicted enantiomeric excess (e.e.): 85% | Difference in the calculated free energies of the diastereomeric transition states leading to the two enantiomers. |

Note: The predictions in this table are hypothetical and for illustrative purposes only, as specific computational studies on the regioselectivity and stereoselectivity of this compound are not available in the cited literature.

Challenges and Future Directions in Research on 3 Bromo 1,1,1 Trifluoroacetone Oxime

Development of Green and Sustainable Synthetic Protocols for the Oxime and its Derivatives

A significant challenge in the broader application of 3-Bromo-1,1,1-trifluoroacetone (B149082) oxime lies in the development of environmentally benign and efficient synthetic routes. Traditional methods for the synthesis of oximes and fluorinated compounds often rely on hazardous reagents and generate substantial waste. chemrxiv.org Future research will likely prioritize the adoption of green chemistry principles to overcome these limitations.

Key areas of focus will include:

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions, such as grindstone chemistry, has shown promise for the synthesis of various oximes with high efficiency and minimal waste. chemrxiv.org Similarly, conducting reactions in aqueous media, potentially using natural acid catalysts, presents a greener alternative to volatile organic solvents. nih.gov

Electrochemical Methods: Electrosynthesis offers a sustainable approach by using electricity to drive chemical transformations, often under mild conditions. nih.gov Recent advancements in the electrochemical synthesis of cyclohexanone (B45756) oxime from nitrate, for instance, highlight the potential for developing similar eco-friendly processes for fluorinated oximes. sci-hub.se

Photocatalysis: Visible-light photocatalysis is an emerging green technology that can facilitate a wide range of organic transformations. The synthesis of aliphatic trifluoromethyl ketones from bromotrifluoroacetone using photoredox catalysis suggests that light-mediated approaches could be developed for the synthesis and derivatization of the target oxime under mild conditions. chemrxiv.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies will aim to improve the atom economy of both the oxime synthesis and its subsequent transformations.

The following table summarizes potential green synthetic approaches for 3-Bromo-1,1,1-trifluoroacetone oxime and its derivatives:

| Green Chemistry Approach | Potential Advantages |

| Solvent-Free Synthesis | Reduced solvent waste, simplified work-up, potential for lower energy consumption. |

| Aqueous Synthesis | Use of a non-toxic, inexpensive, and readily available solvent. |

| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants/reductants, mild reaction conditions. |

| Photocatalysis | Utilizes renewable light energy, enables novel reaction pathways. |

Exploration of Novel Catalytic Systems for Oxime-Mediated Reactions

The reactivity of the oxime, trifluoromethyl, and bromo- functionalities in this compound can be harnessed through the development of innovative catalytic systems. Future research is expected to move beyond stoichiometric reagents towards more efficient and selective catalytic methods.

Transition-Metal-Free Catalysis: There is a growing interest in avoiding the use of expensive and potentially toxic heavy metals in catalysis. ias.ac.in For instance, transition-metal-free reductive systems have been developed for the N-O bond cleavage in oximes, enabling the synthesis of pyridines. ias.ac.in Applying such methodologies to this compound could provide access to a range of fluorinated nitrogen-containing heterocycles.

Photoredox and Dual Catalysis: The synergy between photoredox catalysis and other catalytic modes, such as nickel catalysis, has enabled challenging cross-coupling reactions. acs.org A dual nickel/photoredox catalytic system has been successfully employed for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides to furnish α-trifluoromethyl ketones. acs.org This suggests that similar catalytic systems could be used to functionalize the C-Br bond in this compound.

Organocatalysis: Organocatalysis offers a powerful, metal-free alternative for a variety of chemical transformations. princeton.edu The use of chiral organocatalysts in combination with photoredox catalysis has been shown to facilitate the enantioselective trifluoromethylation of aldehydes. nih.gov This opens up possibilities for developing asymmetric transformations of this compound.

Copper-Catalyzed Cross-Coupling: Copper catalysis is an attractive option due to the low cost and low toxicity of copper salts. rsc.org Copper-catalyzed trifluoromethylation of aryl iodides is a well-established reaction, and similar protocols could be adapted for the cross-coupling of this compound with various partners. rsc.org

Expanding the Scope of Heterocyclic Synthesis through Oxime Transformations

Trifluoromethylated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. nih.gov this compound is a promising precursor for a diverse range of such compounds.

Cycloaddition Reactions: The oxime functionality can participate in various cycloaddition reactions. For example, [3+2] cycloaddition reactions involving nitrones and 3,3,3-tribromo-1-nitroprop-1-ene have been reported to proceed with high regio- and stereoselectivity. nih.gov Exploring similar cycloadditions with this compound could lead to novel trifluoromethylated isoxazolidines. Additionally, Lewis acid-mediated inverse electron demand Diels-Alder reactions of 3-bromotetrazine with silyl (B83357) enol ethers have been used to synthesize functionalized pyridazines, suggesting a potential route for the synthesis of brominated and trifluoromethylated pyridazines from the target oxime. organic-chemistry.org

Synthesis of Pyridines and Quinolines: The development of modular synthetic routes to functionalized pyridines and quinolines is an active area of research. As previously mentioned, transition-metal-free N-O reduction of oximes can be employed to synthesize fluorinated pyridines. ias.ac.in The presence of the bromine atom in this compound provides a handle for further functionalization of the resulting heterocyclic core through cross-coupling reactions.

Access to Other Heterocyclic Scaffolds: The unique combination of functional groups in this compound could be exploited to access a variety of other heterocyclic systems. The chemistry of α-haloketones, the precursors to this oxime, is rich and includes their use in the synthesis of furans, pyrroles, and other heterocycles. nih.gov It is conceivable that the oxime derivative could be used in analogous transformations to generate novel heterocyclic structures.

The following table provides examples of heterocyclic systems that could potentially be synthesized from this compound:

| Heterocyclic System | Potential Synthetic Strategy |

| Isoxazolidines | [3+2] Cycloaddition with nitrones. |

| Pyridazines | Inverse electron demand Diels-Alder reaction. |

| Pyridines | Transition-metal-free N-O bond reduction and cyclization. |

| Quinolines | Annulation reactions with anilines. |

| Pyrroles | Reaction with imines or other suitable partners. |

Interdisciplinary Applications in Materials Science and Chemical Biology

The unique properties of fluorinated compounds suggest that this compound and its derivatives could find applications beyond traditional organic synthesis, in fields such as materials science and chemical biology.

Fluorinated Polymers and Materials: Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. pageplace.de The incorporation of oxime functionalities into polymer structures is also an area of interest. For example, oxime-functionalized fluorene (B118485) polymers have been investigated for use in organic solar cells. researchgate.net this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. Additionally, brominated polymers are of interest as flame retardants. researchgate.net

Chemical Biology and Bioorthogonal Chemistry: Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. escholarship.org Oxime ligation, the reaction between an oxime and a carbonyl group, is a widely used bioorthogonal reaction. nih.gov The introduction of fluorine atoms can modulate the properties of molecules for biological applications. For instance, fluorinated oximes have been investigated for their potential to reactivate cholinesterases inhibited by nerve agents. nih.govresearchgate.net this compound could be explored as a building block for designing novel probes and labels for chemical biology studies.

Sensors: Fluorinated materials are being explored for their potential use in sensors. For example, fluorinated porous silicon has been studied as a sensor material for toxic gases. rsc.org Furthermore, oxime-based receptors have been developed for the colorimetric detection of fluoride (B91410) ions. ias.ac.in The unique electronic properties of this compound could be exploited in the design of new sensor materials.

Q & A

Q. Methodological Answer :

- Synthesis : The compound is typically synthesized via bromination of 1,1,1-trifluoroacetone using brominating agents like HBr or Br₂ under controlled conditions. Key parameters include maintaining anhydrous conditions and low temperatures (0–5°C) to minimize side reactions .

- Purification : Distillation is the primary method, with a boiling point of 85–87°C and a density of 1.839 g/cm³. Post-distillation, purity (>97%) can be confirmed via GC-MS or ¹H/¹⁹F NMR .

- Handling : Due to its volatility and lachrymatory properties, synthesis should be conducted in a fume hood with appropriate PPE.

Basic Question: What safety protocols are critical for handling 3-bromo-1,1,1-trifluoroacetone in laboratory settings?

Q. Methodological Answer :

- Hazard Classification : Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use nitrile gloves, goggles, and respiratory protection when handling aerosols .

- Storage : Store in amber glass bottles at ambient temperatures, away from light and moisture. Ensure containers are tightly sealed to prevent oxidation or hydrolysis .

- Waste Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal in halogenated waste containers .

Advanced Question: How can 3-bromo-1,1,1-trifluoroacetone be used as a probe in ¹⁹F NMR studies of protein conformational dynamics?

Q. Methodological Answer :

- Labeling Protocol :

- Data Acquisition :

- Use ¹⁹F NMR to detect slow conformational exchange between open/closed states (e.g., in cpSRP43 or CYP121A1). Two distinct peaks (e.g., 2–3 ppm apart) indicate slow exchange kinetics .

- Overfitting risks in deconvolution can be mitigated using objective model selection algorithms (e.g., residual error analysis) .

Advanced Question: How does 3-bromo-1,1,1-trifluoroacetone enable indirect trifluoromethylation in organic synthesis?

Q. Methodological Answer :

- Catalytic Mechanism :

- Iridium-Catalyzed C-H Activation : The compound acts as a CF₃ source in iridium-catalyzed ortho-selective alkylation of benzoic acids. Ligands like Cp*IrCl₂ enhance regioselectivity .

- Cyclization : Silver acetate promotes intermolecular cyclization to form 3-trifluoromethyl isocoumarins. Yields range from 50–85%, depending on substituent steric effects .

- Optimization :

- Use anhydrous DMF as a solvent and maintain inert conditions (N₂/Ar atmosphere) to prevent side reactions.

- Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1).

Advanced Question: What experimental challenges arise when interpreting ¹⁹F NMR data from 3-bromo-1,1,1-trifluoroacetone-labeled proteins?

Q. Methodological Answer :

- Spectral Complexity :

- Multiple conformations (e.g., CYP121A1 FG loop) may produce overlapping peaks. For example, S171C mutants labeled with the compound show three distinct resonances (f1, f2, f3), requiring high-field NMR (≥600 MHz) for resolution .

- Deconvolution Strategies :

- Validation : Cross-validate with X-ray crystallography or cryo-EM to confirm conformational states .

Advanced Question: How does 3-bromo-1,1,1-trifluoroacetone compare to other fluorine probes in studying membrane protein interactions?

Q. Methodological Answer :

- Advantages :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.